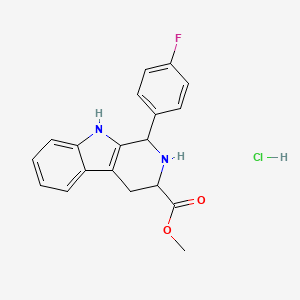

Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Description

Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, HCl is a β-carboline derivative synthesized via the Pictet-Spengler reaction. The compound is synthesized from L-tryptophan methyl ester and 4-fluorobenzaldehyde, yielding 35% with a chromatographic retention factor (Rf) of 0.36 in ethyl acetate/n-hexane (1:2) .

Properties

Molecular Formula |

C19H18ClFN2O2 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H |

InChI Key |

NIMYPSGKUIKMEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)F)NC4=CC=CC=C24.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 4-fluorobenzaldehyde is used as the aldehyde component. The reaction is carried out under acidic conditions, often using hydrochloric acid, to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-viral agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety. Additionally, the compound may interact with serotonin and dopamine receptors, modulating their activity and contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

β-carboline derivatives exhibit diverse pharmacological properties influenced by substituents on the aromatic ring and modifications to the core structure. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

Key Observations:

- Chloroacetyl derivatives (e.g., XVIII) exhibit reduced melting points (~110°C vs. 190°C for IV) due to increased molecular flexibility and reduced crystallinity .

Stereochemical Considerations :

Synthetic Efficiency :

- The target compound’s 35% yield is moderate compared to the 97% yield of XVIII, likely due to differences in reaction steps (e.g., acylation vs. Pictet-Spengler cyclization) .

Biological Activity

Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl (commonly referred to as 4-F-MBC) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their pharmacological properties, including psychoactive effects and potential therapeutic applications in various diseases. They interact with multiple neurotransmitter systems, particularly the GABAergic system, and have been studied for their roles in neuropharmacology and cancer treatment.

1. Neuropharmacological Effects

Research has demonstrated that beta-carbolines exhibit mixed agonist-antagonist properties at the GABA_A receptor. Specifically, 4-F-MBC has shown potential in reducing alcohol self-administration in animal models. In studies involving alcohol-preferring rats, it was observed that this compound significantly decreased binge drinking behavior without causing sedation, indicating its therapeutic potential in treating alcohol use disorders .

2. Antimalarial Activity

Recent studies have highlighted the antimalarial properties of beta-carboline derivatives. For instance, a related compound exhibited significant in vivo antimalarial effects in mouse models. The structure-activity relationship (SAR) analysis indicated that specific conformations of these compounds are crucial for their biological activity against malaria parasites .

3. Anticancer Potential

Beta-carbolines have also been investigated for their anticancer properties. A related compound, ethyl β-carboline-3-carboxylate (β-CCE), was shown to induce apoptosis in cervical cancer cells by activating the p38/MAPK signaling pathway. This suggests that methyl derivatives like 4-F-MBC may also possess similar anticancer mechanisms .

Case Study 1: Alcohol Use Disorder

In a controlled study with maternally deprived rats, the administration of 4-F-MBC resulted in a marked reduction in alcohol consumption compared to control groups. The behavioral assays indicated that this compound selectively targets the α1 subtype of the GABA_A receptor, providing insights into its mechanism of action as an anti-alcohol agent .

Case Study 2: Antimalarial Efficacy

In another study focusing on antimalarial activity, compounds structurally similar to 4-F-MBC were evaluated for their efficacy against Plasmodium falciparum. The results demonstrated a significant reduction in parasitemia levels in treated mice compared to untreated controls, highlighting the potential of beta-carbolines as novel antimalarial agents .

Table 1: Summary of Biological Activities of Beta-Carboline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.